molecular formula C20H17ClN2O B4851135 7-chloro-N-cyclopropyl-8-methyl-2-phenyl-4-quinolinecarboxamide

7-chloro-N-cyclopropyl-8-methyl-2-phenyl-4-quinolinecarboxamide

Cat. No. B4851135
M. Wt: 336.8 g/mol
InChI Key: VUWFXXNAICUYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-cyclopropyl-8-methyl-2-phenyl-4-quinolinecarboxamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, CP-690,550, and it belongs to a class of drugs known as Janus kinase inhibitors (JAK inhibitors).

Mechanism of Action

CP-690,550 works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways that regulate the immune response. By inhibiting JAKs, CP-690,550 can reduce the production of inflammatory cytokines and prevent the activation of immune cells.
Biochemical and physiological effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects, including reducing inflammation, suppressing the immune response, and inhibiting the production of cytokines and chemokines. It has also been shown to have an effect on T-cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-690,550 for lab experiments is its specificity for JAKs, which allows for targeted inhibition of the immune response. However, one limitation is that it can have off-target effects on other signaling pathways, which can complicate interpretation of results.

Future Directions

There are several potential future directions for research on CP-690,550. One area of interest is in the development of more selective JAK inhibitors that can target specific JAK isoforms. Another area of interest is in the combination of CP-690,550 with other drugs to enhance its effectiveness in treating autoimmune and inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of CP-690,550 and its potential applications in other areas of medicine.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential applications in the treatment of various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response.

properties

IUPAC Name

7-chloro-N-cyclopropyl-8-methyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O/c1-12-17(21)10-9-15-16(20(24)22-14-7-8-14)11-18(23-19(12)15)13-5-3-2-4-6-13/h2-6,9-11,14H,7-8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWFXXNAICUYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)NC3CC3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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